Didesethyl Chloroquine Hydroxyacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Antiviral Characteristics In Vitro : Hydroxychloroquine has demonstrated the ability to limit the replication of SARS-CoV-2 virus in vitro. This suggests potential efficacy in treating COVID-19 infections, supported by in vitro studies, clinical trials, and expert consensus reports (Meo, Klonoff, & Akram, 2020).

Controversies in Clinical Trials : The use of hydroxychloroquine in COVID-19 treatment has been a subject of political and scientific debates, focusing on its effectiveness and the role of randomized clinical trials (RCTs) in establishing it (Berlivet & Löwy, 2020).

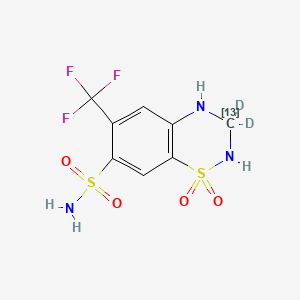

Projection of Optimized Dosing : Studies have explored optimized dosing regimens for hydroxychloroquine in treating SARS-CoV-2, emphasizing its more tolerable safety profile compared to chloroquine. Such studies aim to determine the most effective dosage while considering safety (Yao et al., 2020).

Methodological Quality Concerns : Research on hydroxychloroquine for COVID-19 has faced criticism for poor methodological quality. This includes sparse reporting and lack of patient-important outcomes necessary for informed decision-making (Alexander et al., 2020).

Diverse Therapeutic Applications : Beyond its antimalarial use, hydroxychloroquine has roles in treating various diseases due to its immunomodulatory and immunosuppressive effects. Its applications extend to rheumatic diseases, lupus, skin diseases, and some forms of cancer (Al-Bari, 2015).

Toxicity Studies : Comparative studies on the toxicity of chloroquine and hydroxychloroquine have been conducted, highlighting the need for careful prescription and monitoring due to potential toxic effects on various organs (El Shishtawy et al., 2013).

Ototoxic Effects : Research on the ototoxic effects of chloroquine and hydroxychloroquine has been conducted, demonstrating potential harmful impacts on the auditory system (Fernandes et al., 2022).

Cardiac Complications : Systematic reviews have examined cardiac complications attributed to chloroquine and hydroxychloroquine, revealing rare but severe adverse events, including conduction disorders and cardiomyopathy (Chatre, Roubille, Vernhet, Jorgensen, & Pers, 2018).

Mechanism of Action

Target of Action

Didesethyl Chloroquine Hydroxyacetamide, a derivative of chloroquine, is likely to share similar targets with its parent compound . Chloroquine primarily targets the heme polymerase in malarial trophozoites . This enzyme plays a crucial role in the conversion of heme to hemazoin, a process vital for the survival of the parasite .

Mode of Action

The compound’s interaction with its targets leads to significant changes in the parasite’s survival mechanisms. By inhibiting the action of heme polymerase, Didesethyl Chloroquine Hydroxyacetamide prevents the conversion of heme to hemazoin . As a result, the Plasmodium species continue to accumulate toxic heme, leading to the death of the parasite .

Biochemical Pathways

The primary biochemical pathway affected by Didesethyl Chloroquine Hydroxyacetamide is the heme to hemazoin conversion process in malarial parasites . The downstream effects of this disruption include the accumulation of toxic heme within the parasite, leading to its death .

Result of Action

The molecular and cellular effects of Didesethyl Chloroquine Hydroxyacetamide’s action primarily involve the disruption of the parasite’s survival mechanisms. By inhibiting the conversion of heme to hemazoin, the compound causes the accumulation of toxic heme within the parasite, leading to its death .

Safety and Hazards

properties

IUPAC Name |

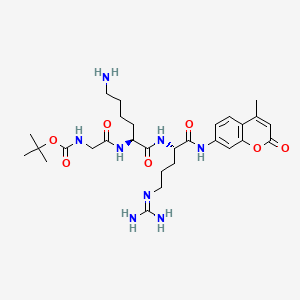

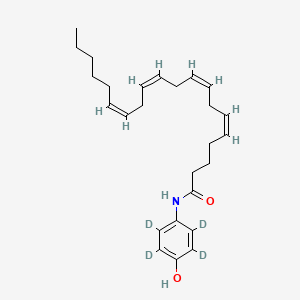

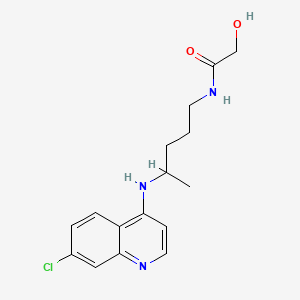

N-[4-[(7-chloroquinolin-4-yl)amino]pentyl]-2-hydroxyacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20ClN3O2/c1-11(3-2-7-19-16(22)10-21)20-14-6-8-18-15-9-12(17)4-5-13(14)15/h4-6,8-9,11,21H,2-3,7,10H2,1H3,(H,18,20)(H,19,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJFOIOWFYPCSSQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

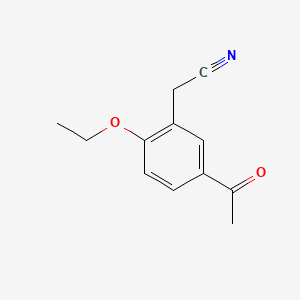

Canonical SMILES |

CC(CCCNC(=O)CO)NC1=C2C=CC(=CC2=NC=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80675836 |

Source

|

| Record name | N-{4-[(7-Chloroquinolin-4-yl)amino]pentyl}-2-hydroxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.80 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Didesethyl Chloroquine Hydroxyacetamide | |

CAS RN |

1159977-30-6 |

Source

|

| Record name | N-{4-[(7-Chloroquinolin-4-yl)amino]pentyl}-2-hydroxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: How does didesethyl chloroquine hydroxyacetamide interact with the chikungunya virus, and what are the potential downstream effects?

A: While the provided research abstract doesn't explicitly detail the interaction mechanism of didesethyl chloroquine hydroxyacetamide, it highlights that this chloroquine derivative demonstrates a superior binding affinity to the P23pro-zbd domain of the chikungunya virus compared to chloroquine itself []. This domain is crucial for viral replication as it influences RNA binding during this process []. Inhibiting this domain could potentially disrupt the virus's ability to replicate within infected cells. The research suggests that didesethyl chloroquine hydroxyacetamide, along with other chloroquine derivatives like cletoquine and hydroxychloroquine, could hold promise as potential inhibitors of the chikungunya virus [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.